Cas no 339010-07-0 (1H-Imidazo[4,5-b]pyridine, 2-(4-chlorophenyl)-1-methoxy-)
1H-Imidazo[4,5-b]pyridine, 2-(4-chlorophenyl)-1-methoxy- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Imidazo[4,5-b]pyridine, 2-(4-chlorophenyl)-1-methoxy-
-
- MDL: MFCD00141256
- Inchi: 1S/C13H10ClN3O/c1-18-17-11-3-2-8-15-12(11)16-13(17)9-4-6-10(14)7-5-9/h2-8H,1H3
- InChI Key: KDXCYQNJYKZRNP-UHFFFAOYSA-N
- SMILES: C12N=C(C3=CC=C(Cl)C=C3)N(OC)C1=CC=CN=2
Computed Properties
- Exact Mass: 259.051
- Monoisotopic Mass: 259.051
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 283
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
Experimental Properties
- Density: 1.35±0.1 g/cm3(Predicted)
- Boiling Point: 414.6±51.0 °C(Predicted)
- pka: 3?+-.0.30(Predicted)
1H-Imidazo[4,5-b]pyridine, 2-(4-chlorophenyl)-1-methoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB300644-100 mg |
2-(4-Chlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine; . |
339010-07-0 | 100 mg |
€221.50 | 2023-07-20 | ||
| Key Organics Ltd | 7F-387S-1MG |
2-(4-chlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine |
339010-07-0 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | 7F-387S-5MG |
2-(4-chlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine |
339010-07-0 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | 7F-387S-10MG |
2-(4-chlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine |
339010-07-0 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | 7F-387S-50MG |
2-(4-chlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine |
339010-07-0 | >90% | 50mg |
£102.00 | 2025-02-09 | |
| Key Organics Ltd | 7F-387S-100MG |
2-(4-chlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine |
339010-07-0 | >90% | 100mg |
£146.00 | 2025-02-09 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00858372-1g |
2-(4-Chlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine |
339010-07-0 | 90% | 1g |
¥2401.0 | 2023-03-29 | |
| Ambeed | A929132-1g |
2-(4-Chlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine |
339010-07-0 | 90% | 1g |
$350.0 | 2024-04-15 | |
| abcr | AB300644-100mg |
2-(4-Chlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine; . |
339010-07-0 | 100mg |
€283.50 | 2025-02-14 |
1H-Imidazo[4,5-b]pyridine, 2-(4-chlorophenyl)-1-methoxy- Related Literature
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 1H-Imidazo[4,5-b]pyridine, 2-(4-chlorophenyl)-1-methoxy-
Research Brief on 1H-Imidazo[4,5-b]pyridine, 2-(4-chlorophenyl)-1-methoxy- (CAS: 339010-07-0): Recent Advances and Applications
The compound 1H-Imidazo[4,5-b]pyridine, 2-(4-chlorophenyl)-1-methoxy- (CAS: 339010-07-0) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and anticancer agents. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, mechanism of action, and potential clinical applications.
Recent literature highlights the importance of 1H-Imidazo[4,5-b]pyridine derivatives in drug discovery. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that 2-(4-chlorophenyl)-1-methoxy- derivatives exhibit potent inhibitory activity against specific protein kinases involved in cancer cell proliferation. The compound's ability to modulate kinase activity has been attributed to its unique binding affinity, as revealed through X-ray crystallography and molecular docking studies. These findings suggest its potential as a scaffold for designing next-generation kinase inhibitors.
In addition to its anticancer properties, research has also explored the compound's applications in infectious diseases. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 1H-Imidazo[4,5-b]pyridine, including 2-(4-chlorophenyl)-1-methoxy-, showed promising activity against drug-resistant bacterial strains. The study emphasized the compound's ability to disrupt bacterial cell wall synthesis, making it a candidate for further development as an antibiotic adjuvant.
The synthesis and optimization of 1H-Imidazo[4,5-b]pyridine derivatives have also been a focus of recent research. A team at the University of Cambridge (2023) developed a novel, high-yield synthetic route for 2-(4-chlorophenyl)-1-methoxy- derivatives, which significantly improved the scalability and purity of the compound. This advancement is expected to facilitate further preclinical studies and accelerate its translation into clinical trials.
Despite these promising developments, challenges remain in the clinical translation of 1H-Imidazo[4,5-b]pyridine-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through structural modifications and formulation strategies. Ongoing research is exploring the use of prodrug approaches and nanoparticle-based delivery systems to overcome these limitations.
In conclusion, 1H-Imidazo[4,5-b]pyridine, 2-(4-chlorophenyl)-1-methoxy- (CAS: 339010-07-0) represents a versatile scaffold with significant potential in drug discovery. Its applications span oncology, infectious diseases, and beyond, supported by robust preclinical data. Future research should focus on optimizing its pharmacokinetic properties and advancing it through clinical development pipelines to realize its full therapeutic potential.
339010-07-0 (1H-Imidazo[4,5-b]pyridine, 2-(4-chlorophenyl)-1-methoxy-) Related Products
- 338978-55-5(1-[(4-Chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine)
- 339010-03-6(1-[(2,4-Dichlorobenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine)
- 339009-96-0(1-[(4-Methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine)
- 339010-06-9(2-(4-Chlorophenyl)-1-[(3,5-dimethylbenzyl)oxy]-1H-imidazo[4,5-b]pyridine)
- 5496-55-9(1H-Benzimidazole, 1-methoxy-2-phenyl-)
- 339026-96-9(1H-Imidazo[4,5-b]pyridine, 1-methoxy-2-(4-methylphenyl)-)
- 339009-85-7(1H-Imidazo[4,5-b]pyridine, 2-(4-chlorophenyl)-1-hydroxy-)
- 339010-05-8(2-(4-Chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine)
- 339026-79-8(1-[(2-Chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine)
- 339009-95-9(1H-Imidazo[4,5-b]pyridine, 2-phenyl-1-(phenylmethoxy)-)